molecular formula C11H14O B2894935 (1-Methyl-2-phenylcyclopropyl)methanol CAS No. 93351-05-4

(1-Methyl-2-phenylcyclopropyl)methanol

Cat. No.: B2894935
CAS No.: 93351-05-4
M. Wt: 162.232
InChI Key: YJTZNEKUPCCLIO-UHFFFAOYSA-N
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Description

(1-Methyl-2-phenylcyclopropyl)methanol is an organic compound with the molecular formula C11H14O. It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent such as sodium borohydride yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding cyclopropylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: (1-Methyl-2-phenylcyclopropyl)carboxylic acid

    Reduction: (1-Methyl-2-phenylcyclopropyl)methane

    Substitution: (1-Methyl-2-phenylcyclopropyl)methyl halides

Scientific Research Applications

(1-Methyl-2-phenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-phenylcyclopropyl)methanol is not well-defined in the literature. its reactivity is primarily influenced by the strained cyclopropane ring and the presence of the hydroxymethyl group. These structural features make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the phenyl and methyl substituents, making it less sterically hindered.

    Phenylcyclopropane: Lacks the hydroxymethyl group, reducing its reactivity in certain transformations.

    (1-Methyl-2-phenylcyclopropyl)carboxylic acid: An oxidized form of (1-Methyl-2-phenylcyclopropyl)methanol.

Uniqueness

This compound is unique due to its combination of a strained cyclopropane ring, a phenyl group, and a hydroxymethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1-methyl-2-phenylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTZNEKUPCCLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-54-8
Record name rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
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